Silane, dimethyl(1-methylethyl)((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)-
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Overview
Description
Silane, dimethyl(1-methylethyl)((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- is a complex organosilicon compound. This compound features a silane core with various organic substituents, making it a versatile molecule in various chemical applications. Its unique structure includes a trioxabicyclo octane ring, which contributes to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, dimethyl(1-methylethyl)((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- typically involves multiple steps. The process begins with the preparation of the trioxabicyclo octane ring, followed by the introduction of the phenyl group and the ethynyl linkage. The final step involves the attachment of the silane moiety. Each step requires specific reaction conditions, such as controlled temperatures, catalysts, and solvents, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
Silane, dimethyl(1-methylethyl)((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The silane moiety can participate in substitution reactions, replacing one of its substituents with another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield silanols, while reduction can produce ethyl-substituted derivatives .
Scientific Research Applications
Silane, dimethyl(1-methylethyl)((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which Silane, dimethyl(1-methylethyl)((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- exerts its effects involves interactions with various molecular targets. The compound’s unique structure allows it to interact with specific enzymes and receptors, modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Silane, dimethyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)-
- Isopropyl(dimethyl){[4-(4-propyl-2,6,7-trioxabicyclo[2.2.2]oct-1-yl)phenyl]ethynyl}silane
Uniqueness
Compared to similar compounds, Silane, dimethyl(1-methylethyl)((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- stands out due to its specific substituents and the presence of the trioxabicyclo octane ring.
Properties
CAS No. |
134133-99-6 |
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Molecular Formula |
C21H30O3Si |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
dimethyl-propan-2-yl-[2-[4-(4-propyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)phenyl]ethynyl]silane |
InChI |
InChI=1S/C21H30O3Si/c1-6-12-20-14-22-21(23-15-20,24-16-20)19-9-7-18(8-10-19)11-13-25(4,5)17(2)3/h7-10,17H,6,12,14-16H2,1-5H3 |
InChI Key |
BDRMWEFKHAVVMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C[Si](C)(C)C(C)C |
Origin of Product |
United States |
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